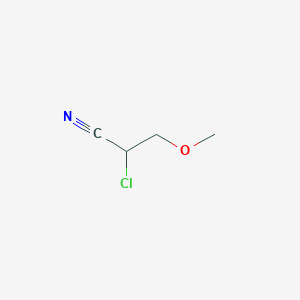

2-Chloro-3-methoxypropanenitrile

Description

Molecular Architecture and Key Functional Group Characteristics within the Propane (B168953) Nitrile Framework

The structure of 2-Chloro-3-methoxypropanenitrile, with the chemical formula C₄H₆ClNO, is characterized by a propanenitrile backbone substituted with a chlorine atom at the C-2 position and a methoxy (B1213986) group at the C-3 position. bldpharm.comsigmaaldrich.comuni.lu This arrangement of functional groups imparts a distinct reactivity profile to the molecule.

The key functional groups are:

Nitrile Group (-C≡N): This group is a versatile functional handle that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. The strong electron-withdrawing nature of the nitrile group also influences the reactivity of the adjacent carbon atom.

Chloro Group (-Cl): The chlorine atom at the α-position to the nitrile group is activated towards nucleophilic substitution. This allows for the introduction of a wide range of other functional groups at this position.

Methoxy Group (-OCH₃): The methoxy group, an ether linkage, is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions. Its presence can influence the solubility and electronic properties of the molecule and its derivatives.

The interplay of these functional groups on a flexible propane chain allows for a diverse range of chemical manipulations, making it a desirable substrate for synthetic chemists.

Table 1: Physicochemical Properties of 2-Chloro-3-methoxypropanenitrile

| Property | Value | Reference |

| CAS Number | 31413-66-8 | sigmaaldrich.com |

| Molecular Formula | C₄H₆ClNO | bldpharm.combuysellchem.com |

| Molecular Weight | 119.55 g/mol | bldpharm.com |

| IUPAC Name | 2-chloro-3-methoxypropanenitrile | sigmaaldrich.com |

| SMILES | COCC(C#N)Cl | uni.lu |

| Physical Form | Liquid | sigmaaldrich.com |

Positioning of 2-Chloro-3-methoxypropanenitrile as a Versatile Synthetic Intermediate

The strategic placement of the chloro, methoxy, and nitrile functionalities makes 2-Chloro-3-methoxypropanenitrile a highly versatile intermediate in organic synthesis. Its utility is analogous to other bifunctional building blocks used in the synthesis of pharmaceuticals and agrochemicals. For instance, related structures like 2-chloro-3-methoxypyridine (B1581833) serve as crucial intermediates in creating more complex molecules.

The reactivity of the α-chloro nitrile moiety is of particular interest. This structural motif is known to participate in a variety of synthetic transformations, including:

Nucleophilic Substitution Reactions: The chlorine atom can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functionalities.

Cyclization Reactions: The bifunctional nature of the molecule allows for its use in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. For example, it could potentially be used to synthesize substituted pyridines or other nitrogen-containing rings.

Elaboration of the Nitrile Group: The nitrile group can be transformed into other functional groups, such as amides, tetrazoles, or amidines, which are important pharmacophores.

While specific, documented large-scale industrial applications for 2-Chloro-3-methoxypropanenitrile are not widely reported in publicly available literature, its structural alerts suggest its potential as a precursor for various target molecules.

Current Research Landscape and Unaddressed Questions Pertaining to 2-Chloro-3-methoxypropanenitrile Chemistry

The current research landscape for 2-Chloro-3-methoxypropanenitrile appears to be in a nascent stage, with much of the available information coming from chemical suppliers and patent literature. While its potential as a synthetic building block is clear from its structure, dedicated studies exploring its reactivity and synthetic applications are limited.

Several key questions remain to be addressed by the research community:

Detailed Mechanistic Studies: A thorough investigation into the mechanisms of its various potential reactions would provide a deeper understanding of its reactivity and allow for better control over reaction outcomes.

Exploration of Stereoselective Transformations: The chiral center at C-2 suggests that enantiomerically pure forms of the molecule could be valuable for the synthesis of chiral drugs. Research into the stereoselective synthesis and reactions of 2-Chloro-3-methoxypropanenitrile is a significant area for future exploration.

Development of Novel Synthetic Applications: There is a substantial opportunity to explore the use of this compound in the synthesis of novel bioactive molecules and materials. For example, its application in the synthesis of complex natural products or as a fragment in drug discovery campaigns is yet to be fully realized.

Investigation of its Role in Medicinal Chemistry: While related structures are known to be important in medicinal chemistry, the specific biological activity of derivatives of 2-Chloro-3-methoxypropanenitrile is an open area of investigation.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methoxypropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO/c1-7-3-4(5)2-6/h4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEFUXLNRWANKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Chloro 3 Methoxypropanenitrile

Reactivity Profile of the Nitrile Functional Group

The carbon-nitrogen triple bond in the nitrile group is highly polarized, rendering the carbon atom electrophilic. libretexts.orglibretexts.org This inherent polarity is the basis for a variety of transformations.

Nucleophilic Addition Processes at the Cyano Moiety

The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles. libretexts.orgwikipedia.org This initial addition leads to the formation of an imine anion intermediate, which can then undergo further reactions. libretexts.orglibretexts.org For instance, Grignard reagents add to the nitrile to form an imine salt, which upon hydrolysis yields a ketone. libretexts.org Similarly, organozinc compounds participate in the Blaise reaction. wikipedia.org The reactivity of nitriles with nucleophiles like cysteine has also been a subject of study, where the reaction proceeds through a thioimidate intermediate. nih.gov

Hydrolytic Transformations to Carboxylic Acid Derivatives

Nitriles can be hydrolyzed to carboxylic acids in the presence of acid or base. wikipedia.orgchemistrysteps.com This process typically occurs in two stages, first forming a carboxamide intermediate, which is then further hydrolyzed. wikipedia.orgchemistrysteps.comresearchgate.net

Acid Hydrolysis: Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water. libretexts.orgebsco.com Following the initial attack and deprotonation, an imidic acid tautomer is formed, which then rearranges to the more stable amide. chemistrysteps.com Further heating in the presence of acid hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. wikipedia.orglibretexts.org

Alkaline Hydrolysis: In a basic medium, a strong nucleophile like the hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com Continued heating in the alkaline solution hydrolyzes the amide to a carboxylate salt and ammonia (B1221849). wikipedia.orglibretexts.org To obtain the free carboxylic acid, the reaction mixture must be acidified. libretexts.orgdocbrown.info

The table below summarizes the conditions for nitrile hydrolysis:

| Hydrolysis Type | Reagents | Intermediate | Final Product (after workup) |

| Acid | Dilute Acid (e.g., HCl, H₂SO₄), Heat | Amide | Carboxylic Acid |

| Alkaline | Aqueous Alkali (e.g., NaOH), Heat | Amide | Carboxylate Salt (acidified to give Carboxylic Acid) |

Reductive Conversion to Corresponding Amine Structures

Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgwikipedia.org The reaction proceeds by the nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, forming an imine anion. libretexts.orglibretexts.org This intermediate is stabilized by complexation with the aluminum species. A second hydride transfer then occurs, leading to a dianion which, upon the addition of water, yields the primary amine. libretexts.org The reduction can also be achieved through catalytic hydrogenation over various metal catalysts, which can produce either primary or tertiary amines depending on the reaction conditions. wikipedia.org

Behavior of the Chloro Substituent in Organic Transformations

The chloro group in 2-Chloro-3-methoxypropanenitrile is a leaving group and can participate in both substitution and elimination reactions.

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2 Mechanisms)

The carbon atom bonded to the chlorine is electrophilic and can be attacked by nucleophiles, leading to the displacement of the chloride ion. The specific mechanism, either S(_N)1 or S(_N)2, is influenced by several factors including the structure of the alkyl halide, the strength of the nucleophile, the nature of the solvent, and the leaving group ability. odinity.com

S(_N)2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. odinity.com This "back-side attack" results in an inversion of stereochemistry at the chiral center. odinity.com S(_N)2 reactions are favored by strong nucleophiles, polar aprotic solvents, and are most efficient for primary and secondary alkyl halides with minimal steric hindrance. odinity.comlibretexts.org Given that 2-Chloro-3-methoxypropanenitrile is a secondary halide, the S(_N)2 pathway is a plausible route for its substitution reactions, particularly with strong nucleophiles. wordpress.com The presence of the electron-withdrawing nitrile group can also influence the reactivity. nih.gov

S(_N)1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. odinity.comyoutube.com This is followed by a rapid attack of the nucleophile on the planar carbocation, which can occur from either face, leading to a racemic or nearly racemic mixture of products if the carbon is chiral. libretexts.org S(_N)1 reactions are favored by tertiary alkyl halides (which form more stable carbocations), weak nucleophiles, and polar protic solvents that can solvate both the carbocation and the leaving group. odinity.comyoutube.com For a secondary halide like 2-Chloro-3-methoxypropanenitrile, the S(_N)1 mechanism might compete with the S(_N)2 pathway, especially under conditions that favor carbocation formation, such as in the presence of a weak nucleophile and a polar protic solvent. wordpress.com The possibility of carbocation rearrangements, such as hydride or methyl shifts, to form a more stable carbocation is also a characteristic of S(_N)1 reactions. youtube.com

The following table outlines the key differences between S(_N)1 and S(_N)2 reactions:

| Feature | S(_N)1 | S(_N)2 |

| Mechanism | Two steps, involves a carbocation intermediate | One step, concerted reaction |

| Rate Law | Rate = k[Alkyl Halide] | Rate = k[Alkyl Halide][Nucleophile] |

| Stereochemistry | Racemization (with some inversion) | Inversion of configuration |

| Substrate | Favored by tertiary > secondary | Favored by methyl > primary > secondary |

| Nucleophile | Favored by weak nucleophiles | Favored by strong nucleophiles |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

Elimination Reactions for Olefinic Derivatives

In the presence of a base, 2-Chloro-3-methoxypropanenitrile can undergo elimination reactions to form an alkene. The most common mechanisms are E1 and E2.

E2 Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the one bearing the leaving group, while the leaving group departs simultaneously, forming a double bond. libretexts.orglibretexts.org The E2 reaction requires a specific anti-periplanar arrangement of the proton and the leaving group. libretexts.org It is favored by strong, sterically hindered bases and is a common pathway for primary and secondary alkyl halides. libretexts.orgmsu.edu The regioselectivity of the E2 reaction often follows Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. libretexts.org

E1 Mechanism: This is a two-step process that begins with the same rate-determining step as the S(_N)1 reaction: the formation of a carbocation intermediate. libretexts.org In a subsequent step, a base removes a proton from an adjacent carbon to form the alkene. libretexts.org E1 reactions often compete with S(_N)1 reactions and are favored under similar conditions: tertiary or secondary substrates, weak bases, and polar protic solvents. Like the E2 reaction, the E1 reaction also typically follows Zaitsev's rule. libretexts.org

The choice between substitution and elimination is influenced by the nature of the nucleophile/base. Strong, non-bulky nucleophiles tend to favor S(_N)2, while strong, bulky bases favor E2. Weak nucleophiles/bases can lead to a mixture of S(_N)1 and E1 products with secondary and tertiary substrates.

Cross-Coupling Reactions Involving Carbon-Chlorine Bonds

The carbon-chlorine bond in α-chloronitriles, such as 2-Chloro-3-methoxypropanenitrile, is activated towards cross-coupling reactions, enabling the formation of new carbon-carbon bonds. Transition metal catalysis, particularly with nickel and palladium, has been instrumental in developing these transformations. These reactions are of significant interest as they allow for the construction of complex molecular architectures from simple precursors.

Recent advancements have demonstrated the utility of nickel-catalyzed asymmetric reductive cross-coupling reactions for the arylation of α-chloronitriles. ksu.edu.sanih.govnih.gov These methods provide access to enantioenriched α,α-disubstituted nitriles, which are valuable synthetic intermediates for a variety of biologically active molecules. ksu.edu.sa The general scheme for such a reaction involves the coupling of an α-chloronitrile with an organohalide in the presence of a nickel catalyst and a chiral ligand.

A key development in this area is the use of a novel chiral PHOX ligand in nickel-catalyzed reactions, which has shown high yields and enantioselectivity for the coupling of various α-chloronitriles with heteroaryl iodides. ksu.edu.sanih.gov While 2-Chloro-3-methoxypropanenitrile has not been explicitly reported as a substrate in these studies, the reaction's tolerance for a variety of functional groups on the α-chloronitrile suggests its potential applicability. The presence of the methoxy (B1213986) group is not expected to be detrimental to the catalytic cycle.

The proposed mechanism for these nickel-catalyzed reductive cross-couplings typically involves the reduction of a Ni(II) precatalyst to a Ni(0) species, which then undergoes oxidative addition to the organohalide. The resulting organonickel(II) intermediate can then react with the α-chloronitrile to form the cross-coupled product and regenerate the nickel catalyst.

Below is a table summarizing representative examples of nickel-catalyzed asymmetric reductive cross-coupling of α-chloronitriles with heteroaryl iodides, which serves as a model for the potential reactivity of 2-Chloro-3-methoxypropanenitrile.

| α-Chloronitrile Substrate | Heteroaryl Iodide | Catalyst System | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-2-phenylacetonitrile | 3-Iodoquinoline | NiBr2·glyme / Ligand | 85 | 94 | ksu.edu.sa |

| 2-Chloro-2-(naphthalen-2-yl)acetonitrile | 3-Iodoquinoline | NiBr2·glyme / Ligand | 88 | 92 | ksu.edu.sa |

| 2-Chloro-2-(4-fluorophenyl)acetonitrile | 2-Iodopyridine | NiBr2·glyme / Ligand | 75 | 90 | ksu.edu.sa |

| 2-Chloro-2-cyclohexylacetonitrile | 3-Iodopyridine | NiBr2·glyme / Ligand | 65 | 88 | nih.gov |

The successful application of these methods to a range of α-chloronitriles suggests that 2-Chloro-3-methoxypropanenitrile would be a viable substrate for similar transformations, leading to the formation of novel α-aryl-β-methoxypropanenitriles.

Electronic and Steric Influence of the Methoxy Group on Molecular Reactivity and Stability

Electronic Effects:

The oxygen atom of the methoxy group possesses two lone pairs of electrons, which can participate in electron donation through the inductive effect and resonance (mesomeric) effect.

Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the methoxy group exerts an electron-withdrawing inductive effect. This effect polarizes the C-O bond, which can in turn influence the electron density along the carbon chain. In the context of 2-Chloro-3-methoxypropanenitrile, this -I effect can slightly increase the electrophilicity of the carbon atom bearing the chlorine, potentially making it more susceptible to nucleophilic attack.

Mesomeric Effect (+M): While less direct in an aliphatic system compared to an aromatic one, the potential for electron donation from the oxygen lone pairs can influence the stability of intermediates. For instance, if a carbocation were to form at the α-carbon upon departure of the chloride ion (an SN1-type mechanism), the adjacent methoxy group could potentially stabilize this positive charge through space or through a neighboring group participation mechanism, although SN1 reactions are generally not favored for α-chloro nitriles. nih.gov

In the context of a benzene (B151609) ring, a methoxy substituent at the para position is classified as an electron-donating group, while at the meta position, it acts as an electron-withdrawing group. rsc.org While not directly applicable to this aliphatic system, this highlights the dual nature of the methoxy group's electronic influence.

Steric Effects:

The methoxy group is of moderate steric bulk. Its presence at the β-position can influence the approach of nucleophiles or catalysts to the reactive center at the α-carbon. This steric hindrance can affect reaction rates and, in the case of stereoselective reactions, can influence the diastereoselectivity of the product. For instance, in a nucleophilic substitution reaction, the methoxy group may hinder the backside attack required for an SN2 mechanism, potentially slowing down the reaction compared to a less hindered substrate.

The interplay of these electronic and steric effects is crucial in determining the preferred reaction pathways for 2-Chloro-3-methoxypropanenitrile. For instance, the electron-withdrawing inductive effect of the methoxy group, coupled with that of the nitrile and chloro groups, increases the acidity of the α-proton, facilitating its removal by a base. This is a key step in reactions such as elimination or those proceeding through a carbanionic intermediate.

The following table summarizes the key electronic and steric parameters often used to quantify the influence of substituents like the methoxy group.

| Parameter | Description | Value/Effect for Methoxy Group | Implication for 2-Chloro-3-methoxypropanenitrile |

|---|---|---|---|

| Inductive Effect (σI) | Describes the electron-withdrawing or -donating effect through sigma bonds. | Electron-withdrawing (-I) | Increases the electrophilicity of the α-carbon and the acidity of the α-proton. |

| Mesomeric Effect (σR) | Describes the electron-donating or -withdrawing effect through pi systems (resonance). | Electron-donating (+M) | Can stabilize adjacent carbocationic intermediates. Less significant in this aliphatic system. |

| Hammett Parameter (σp) | Quantifies the electronic effect of a substituent in a para-substituted benzene ring. | -0.27 (Electron-donating) | Illustrates the overall electron-donating character in an aromatic system, highlighting its potential to influence reactivity. rsc.org |

| Steric Parameter (Taft's Es) | Quantifies the steric bulk of a substituent. | -0.55 | Indicates moderate steric hindrance, which can affect the rate and stereochemistry of reactions at the α-carbon. |

Derivatization Strategies and the Development of Novel Analogs from 2 Chloro 3 Methoxypropanenitrile

Synthesis of Structural Homologs and Isomers

The synthesis of structural homologs and isomers of 2-chloro-3-methoxypropanenitrile can be approached through various established synthetic methodologies that allow for the extension of the carbon backbone or the rearrangement of its constituent functional groups.

Homologation Strategies:

One common approach to synthesizing higher homologs involves the reaction of a suitable precursor with a single carbon unit, such as cyanide. For instance, the homologation of a related α-chloro ether could be envisioned through a nucleophilic substitution reaction with a cyanide salt, thereby extending the carbon chain by one unit.

Alternatively, multi-step sequences can be employed. For example, the reduction of the nitrile group to a primary amine, followed by a chain extension protocol and re-introduction of the nitrile functionality, offers a viable, albeit longer, route to homologs.

Isomer Synthesis:

The synthesis of isomers of 2-chloro-3-methoxypropanenitrile, where the positions of the chloro, methoxy (B1213986), and nitrile groups are altered, would necessitate distinct synthetic starting materials and pathways. For instance, the synthesis of 3-chloro-2-methoxypropanenitrile would likely involve the α-chlorination of a β-methoxypropionitrile precursor.

The regioselectivity of the reactions is a critical consideration in the synthesis of these isomers. The choice of reagents and reaction conditions plays a pivotal role in directing the desired isomeric outcome.

Functionalization of the Carbon Backbone and Terminal Groups

The presence of three distinct functional groups—a nitrile, a secondary chloride, and a methoxy ether—in 2-chloro-3-methoxypropanenitrile provides multiple avenues for functionalization.

Reactions of the Nitrile Group:

The nitrile group is a versatile functional handle that can undergo a variety of transformations:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (3-chloro-4-methoxybutanoic acid) or a primary amide (3-chloro-4-methoxybutanamide) intermediate. doubtnut.com

Reduction: The nitrile can be reduced to a primary amine (3-chloro-4-methoxybutan-1-amine) using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

Addition Reactions: Organometallic reagents, such as Grignard reagents, can add to the nitrile to form ketones after hydrolysis of the intermediate imine. youtube.com

Reactions of the Chloro Group:

The secondary chloro group is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The outcome of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.

Substitution with Nucleophiles: A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride to introduce new functionalities.

Elimination Reactions: Under appropriate basic conditions, elimination of hydrogen chloride can occur to yield an unsaturated propenenitrile derivative.

Reactions of the Methoxy Group:

While ethers are generally stable, the methoxy group can be cleaved under harsh acidic conditions, typically using reagents like hydrogen bromide or hydrogen iodide, to yield a hydroxyl group. This transformation would provide another site for further functionalization.

A summary of potential functionalization reactions is presented in the table below.

| Functional Group | Reagent/Condition | Product Functional Group |

| Nitrile | H₃O⁺ / Heat | Carboxylic Acid |

| Nitrile | NaOH, H₂O / Heat | Carboxylate Salt |

| Nitrile | LiAlH₄, then H₂O | Primary Amine |

| Nitrile | RMgX, then H₃O⁺ | Ketone |

| Chloro | RNH₂ | Secondary Amine |

| Chloro | RO⁻ | Ether |

| Chloro | RS⁻ | Thioether |

| Methoxy | HBr / Heat | Alcohol |

Incorporation into Complex Heterocyclic Systems

The functional groups of 2-chloro-3-methoxypropanenitrile make it a valuable precursor for the synthesis of various heterocyclic systems. The nitrile group, in particular, is a key participant in a multitude of cyclization reactions. mdpi.comresearchgate.net

Nitrile-Mediated Cyclizations:

The electrophilic carbon of the nitrile group can be attacked by intramolecular nucleophiles to form cyclic structures. For instance, if the chloro group is first substituted by a nucleophile containing a secondary reactive site, a subsequent cyclization involving the nitrile can lead to the formation of five- or six-membered rings.

Several types of cyclization reactions involving nitriles are well-documented in the literature, including:

Thorpe-Ziegler Reaction: This intramolecular condensation of dinitriles or cyano esters in the presence of a base is a classic method for forming cyclic ketones.

[3+2] Cycloadditions: Nitriles can participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles like azides and nitrile oxides to form five-membered heterocycles such as tetrazoles and oxadiazoles, respectively. mdpi.com

The specific heterocyclic system formed will depend on the nature of the derivatized 2-chloro-3-methoxypropanenitrile and the chosen cyclization strategy.

Exploration of 2-Chloro-3-methoxypropanenitrile as a Precursor for Diverse Chemical Entities

The derivatization strategies outlined in the preceding sections highlight the potential of 2-chloro-3-methoxypropanenitrile as a versatile building block for the synthesis of a wide range of chemical compounds. The ability to selectively manipulate its three functional groups allows for a modular approach to the construction of complex molecules.

By combining the functionalization and cyclization reactions, a diverse library of compounds can be accessed. For example, initial substitution of the chloro group, followed by transformation of the nitrile, and subsequent modification of the methoxy group can lead to highly functionalized acyclic molecules. Alternatively, a sequence involving functionalization and then cyclization can provide access to a variety of heterocyclic scaffolds.

The potential transformations of 2-chloro-3-methoxypropanenitrile are summarized in the following table, illustrating its role as a precursor to various chemical classes.

| Precursor | Transformation | Resulting Chemical Class |

| 2-Chloro-3-methoxypropanenitrile | Hydrolysis of Nitrile | Substituted Carboxylic Acid |

| 2-Chloro-3-methoxypropanenitrile | Reduction of Nitrile | Substituted Primary Amine |

| 2-Chloro-3-methoxypropanenitrile | Nucleophilic Substitution of Chlorine | Functionalized Propanenitriles |

| 2-Chloro-3-methoxypropanenitrile | Functionalization and Cyclization | Heterocyclic Compounds |

Advanced Spectroscopic and Structural Characterization of 2 Chloro 3 Methoxypropanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the chemical environments of protons (¹H) and carbon-13 (¹³C) nuclei within a molecule. libretexts.orgweebly.com The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a given nucleus, with different functional groups and neighboring atoms causing predictable shifts in the resonance frequency. weebly.comcopernicus.org

For 2-Chloro-3-methoxypropanenitrile, distinct signals are expected for each unique proton and carbon environment. The electronegativity of the chlorine and oxygen atoms significantly influences the chemical shifts of nearby nuclei, causing them to be "deshielded" and appear at higher ppm values. weebly.com

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Chloro-3-methoxypropanenitrile would be expected to show three distinct signals corresponding to the three different types of protons:

-OCH₃ group: A singlet for the three equivalent protons of the methoxy (B1213986) group.

-CH₂- group: A multiplet for the two protons of the methylene (B1212753) group, split by the adjacent chiral center.

-CHCl- group: A multiplet for the single proton on the carbon bearing the chlorine atom.

The integration of the peak areas would correspond to the ratio of the number of protons in each environment (3:2:1). libretexts.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display four distinct signals, one for each unique carbon atom:

-CN group: The carbon of the nitrile group typically appears in the downfield region.

-CHCl- group: The carbon atom bonded to the chlorine atom will be shifted downfield due to the electronegativity of the halogen.

-CH₂- group: The methylene carbon adjacent to the methoxy group.

-OCH₃ group: The carbon of the methoxy group.

The precise chemical shifts can be influenced by the solvent and the specific NMR spectrometer's magnetic field strength. libretexts.orgcopernicus.org

Interactive Data Table: Predicted NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) |

| ¹H | ||

| -OCH₃ | ~3.4 | Singlet |

| -CH₂- | ~3.7-3.9 | Multiplet |

| -CHCl- | ~4.5-4.7 | Multiplet |

| ¹³C | ||

| -CN | ~115-120 | |

| -CHCl- | ~50-60 | |

| -CH₂- | ~70-80 | |

| -OCH₃ | ~55-60 |

Note: These are estimated values and can vary based on experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. libretexts.orghoriba.com IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. libretexts.orgslideshare.net Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the polarizability of the molecule. youtube.comyoutube.com

For 2-Chloro-3-methoxypropanenitrile, the key functional groups give rise to characteristic vibrational bands:

Nitrile (C≡N) stretch: A sharp, intense absorption in the IR spectrum typically between 2260 and 2240 cm⁻¹. This band is also expected to be present in the Raman spectrum.

C-H stretch: Absorptions from the methoxy and methylene groups are expected in the range of 3000-2850 cm⁻¹. docbrown.infodocbrown.info

C-O stretch: The ether linkage will show a strong absorption in the IR spectrum, typically in the 1250-1050 cm⁻¹ region.

C-Cl stretch: The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region of the IR spectrum, generally between 800 and 600 cm⁻¹. docbrown.infodocbrown.info

CH₂ bend (scissoring): This bending vibration typically appears around 1450 cm⁻¹. libretexts.org

The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.govresearchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Nitrile | C≡N Stretch | 2260 - 2240 | IR, Raman |

| Alkane | C-H Stretch | 3000 - 2850 | IR, Raman |

| Ether | C-O Stretch | 1250 - 1050 | IR |

| Haloalkane | C-Cl Stretch | 800 - 600 | IR |

| Methylene | CH₂ Bend | ~1450 | IR |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound and for elucidating its structure through fragmentation analysis. semanticscholar.orgchimia.ch HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. nih.govchemrxiv.org

For 2-Chloro-3-methoxypropanenitrile (C₄H₆ClNO), the expected exact mass can be calculated using the masses of the most abundant isotopes of each element. The presence of chlorine is readily identified by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl, with an approximate intensity ratio of 3:1 for the M+ and M+2 peaks.

Upon ionization, the molecule can undergo fragmentation, providing valuable structural information. Common fragmentation pathways for 2-Chloro-3-methoxypropanenitrile could include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion with a specific m/z value.

Loss of a methoxy radical (•OCH₃): Leading to another characteristic fragment ion.

Cleavage of the C-C bonds: Generating smaller charged fragments.

Tandem mass spectrometry (MS/MS) experiments can be performed to further fragment specific ions, providing more detailed structural insights. chimia.chdtic.mil

Interactive Data Table: Expected HRMS Fragments

| Ion | Formula | Expected Exact Mass (m/z) |

| [M]⁺ | C₄H₆³⁵ClNO⁺ | 119.0138 |

| [M+2]⁺ | C₄H₆³⁷ClNO⁺ | 121.0108 |

| [M-Cl]⁺ | C₄H₆NO⁺ | 84.0449 |

| [M-OCH₃]⁺ | C₃H₃ClN⁺ | 88.9927 |

X-ray Crystallography for Definitive Solid-State Molecular Architecture

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers the most definitive determination of a molecule's three-dimensional structure in the solid state. libretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. libretexts.orgnih.gov The diffraction data allows for the calculation of the precise positions of each atom in the crystal lattice, yielding bond lengths, bond angles, and torsional angles. researchgate.netnih.gov

A successful X-ray crystallographic analysis of 2-Chloro-3-methoxypropanenitrile would provide:

Confirmation of the molecular connectivity: Unequivocally establishing the bonding arrangement.

Precise bond lengths and angles: For example, the C-Cl, C-O, C-C, and C≡N bond lengths.

The conformation of the molecule in the solid state: Revealing the spatial arrangement of the atoms.

Information about intermolecular interactions: Such as hydrogen bonding or other close contacts in the crystal packing. mdpi.com

The crystal system (e.g., monoclinic, orthorhombic) and space group would also be determined, providing a complete picture of the solid-state architecture. nih.govresearchgate.net

Interactive Data Table: Hypothetical Crystallographic Parameters

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

Note: These are hypothetical values and would need to be determined experimentally.

Theoretical and Computational Chemistry Investigations of 2 Chloro 3 Methoxypropanenitrile

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for investigating the electronic structure of molecules. mpg.de Instead of solving the complex many-body Schrödinger equation, DFT focuses on the electron density as the fundamental variable, which significantly reduces computational cost while maintaining a high degree of accuracy. mpg.de For 2-Chloro-3-methoxypropanenitrile, DFT calculations are crucial for elucidating its fundamental electronic properties and determining its most stable three-dimensional structure.

The process begins with geometry optimization, where the molecule's energy is minimized with respect to the positions of its atoms. This is typically performed using a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set, like 6-311G(d,p) or cc-pVDZ, which describes the atomic orbitals. nanobioletters.comnih.gov The result of this optimization is the equilibrium geometry of 2-Chloro-3-methoxypropanenitrile, providing precise bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are foundational for all other computational analyses.

From the optimized geometry, a wealth of electronic structure information can be extracted. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller gap generally suggests higher reactivity. Mulliken population analysis or Natural Bond Orbital (NBO) analysis can also be performed to determine the distribution of atomic charges, revealing the electrostatic nature of different parts of the molecule. nih.gov

Optimized Geometric Parameters for 2-Chloro-3-methoxypropanenitrile (Theoretical)

| Parameter | Bond/Angle | Value (B3LYP/6-311G(d,p)) |

| Bond Length | C-Cl | 1.78 Å |

| C-C≡N | 1.47 Å | |

| C≡N | 1.15 Å | |

| C-O | 1.42 Å | |

| O-CH3 | 1.43 Å | |

| Bond Angle | Cl-C-C | 110.5° |

| C-C-O | 109.8° | |

| C-O-C | 112.1° | |

| Dihedral Angle | Cl-C-C-O | 65.2° |

Computational Analysis of Reaction Mechanisms, Energetics, and Transition States

Computational chemistry provides an indispensable toolkit for exploring the potential chemical reactions of 2-Chloro-3-methoxypropanenitrile. By mapping the potential energy surface (PES) for a proposed reaction, chemists can identify the most likely reaction pathways. This analysis is crucial for understanding how the molecule might be synthesized or how it might react with other chemical species.

The investigation of a reaction mechanism involves locating and characterizing all stationary points on the PES, including reactants, products, intermediates, and, most importantly, transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

Theoretical Energetics for a Hypothetical Nucleophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (2-Chloro-3-methoxypropanenitrile + Nu⁻) | 0.0 |

| Transition State | +15.2 |

| Products (Substituted propanenitrile + Cl⁻) | -5.8 |

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation of the computational model and structural confirmation. For 2-Chloro-3-methoxypropanenitrile, key spectroscopic techniques that can be computationally modeled include infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy.

Vibrational frequencies (IR and Raman) are calculated from the second derivatives of the energy with respect to atomic displacements. These calculations, performed on the optimized geometry, yield a set of normal modes, each with a characteristic frequency and intensity. The predicted spectrum can be compared with an experimentally obtained spectrum to assign the observed vibrational bands to specific molecular motions, such as C-Cl stretching, C≡N stretching, or C-O-C bending. It is common to apply a scaling factor to the calculated frequencies to improve agreement with experimental values due to the approximations inherent in the theoretical methods. scielo.br

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nanobioletters.com These calculations provide theoretical chemical shift values for each nucleus in the molecule, which can be correlated with experimental NMR data to aid in the structural elucidation of 2-Chloro-3-methoxypropanenitrile and its potential isomers or reaction products. niscpr.res.in

Predicted vs. Experimental Vibrational Frequencies (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C≡N Stretch | 2315 | 2222 | 2220 |

| C-H Stretch (CH3) | 3050 | 2928 | 2930 |

| C-Cl Stretch | 750 | 720 | 725 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Site Selectivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.de It is a plot of the electrostatic potential mapped onto the electron density surface of the molecule. The MEP provides a visual representation of the charge distribution and is used to identify regions that are rich or deficient in electrons.

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. For 2-Chloro-3-methoxypropanenitrile, the MEP map would likely show a region of high negative potential around the nitrogen atom of the nitrile group due to the lone pair of electrons. The area around the hydrogen atoms would exhibit positive potential. The chlorine atom, being electronegative, would also be surrounded by a region of negative potential, while the carbon atom bonded to it would be a site of positive potential, making it susceptible to nucleophilic attack. nih.govresearchgate.net This information is crucial for predicting how the molecule will interact with other reagents and for understanding its intermolecular interactions.

Conformational Analysis and Energy Landscape Studies

Due to the presence of single bonds, 2-Chloro-3-methoxypropanenitrile can exist in various conformations, which are different spatial arrangements of the atoms that can be interconverted by rotation about these bonds. Conformational analysis aims to identify the most stable conformers (those at energy minima on the potential energy surface) and to determine the energy barriers for interconversion between them.

A systematic conformational search can be performed by rotating the dihedral angles of the molecule in a stepwise manner and calculating the energy at each step. This generates a potential energy landscape that reveals the low-energy conformations. For 2-Chloro-3-methoxypropanenitrile, the key dihedral angles to consider would be around the C-C and C-O bonds. The results of this analysis would indicate the preferred three-dimensional shape of the molecule in the gas phase or in solution. Understanding the conformational preferences is important as different conformers can have different reactivities and spectroscopic signatures.

Relative Energies of 2-Chloro-3-methoxypropanenitrile Conformers (Theoretical)

| Conformer | Dihedral Angle (Cl-C-C-O) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 65° (gauche) | 0.00 |

| 2 | 180° (anti) | 1.25 |

| 3 | -60° (gauche) | 0.15 |

Future Research Trajectories and Unexplored Frontiers of 2 Chloro 3 Methoxypropanenitrile

The chemical compound 2-Chloro-3-methoxypropanenitrile, with its unique combination of a nitrile, a chloro, and a methoxy (B1213986) group, presents a landscape rich with possibilities for future research. Its multifunctional nature makes it a compelling subject for investigations aimed at developing novel synthetic methodologies, advanced materials, and a deeper understanding of chemical reactivity. This article explores the prospective research avenues that could unlock the full potential of this versatile molecule.

Q & A

Q. Table 1: Synthesis Strategies

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Substitution | NaOH, THF, 25°C | Hydroxy derivative | |

| Addition | HBr, DCM, 0°C | Brominated product |

Basic: How is 2-Chloro-3-methoxypropanenitrile characterized structurally?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (-OCH₃) and chloro groups via chemical shifts (δ 3.3–3.5 ppm for OCH₃; δ 4.5–5.0 ppm for Cl-C).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 133.599 for C₄H₄ClNS analogs) .

- Infrared (IR) : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1100 cm⁻¹ (C-O-C stretch) .

Advanced: What mechanistic insights explain competing substitution and elimination pathways in its reactions?

Methodological Answer:

- Steric Effects : Bulky substituents favor elimination (e.g., E2) over substitution (SN2).

- Solvent Influence : Polar aprotic solvents (e.g., DMF) stabilize SN2 transition states, while protic solvents (e.g., ethanol) may promote elimination .

- Base Strength : Strong bases (e.g., t-BuOK) drive elimination, whereas weaker bases (e.g., NaOH) favor substitution .

Resolution Strategy:

- Use kinetic studies (time-resolved NMR) to track pathway dominance.

- Computational modeling (DFT) predicts transition-state energies .

Advanced: How can computational tools predict reactivity or stability?

Methodological Answer:

- Quantum Chemistry (QSAR) : Predicts electrophilic sites for nucleophilic attack (e.g., chloro group reactivity) .

- Thermodynamic Simulations : Estimate stability under varying pH/temperature using software like Gaussian.

- Database Mining : Tools like PubChem and REAXYS cross-reference analogous compounds (e.g., 2-Chloro-3-(2-ethylphenyl)-1-propene) .

Advanced: How to resolve contradictions in reported reaction yields?

Methodological Answer:

Q. Table 2: Yield Optimization

| Variable | Adjustment | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | Switch to DMF | +15% | |

| Temperature | Reduce to 10°C | Minimizes degradation |

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, goggles, and fume hoods to prevent inhalation/skin contact .

- Waste Disposal : Segregate halogenated waste for professional treatment (avoid drain disposal) .

- Emergency Measures : Immediate ethanol wash for skin contact; ventilate area if inhaled .

Advanced: What are its applications in synthesizing bioactive molecules?

Methodological Answer:

- Pharmaceutical Intermediates : Used in β-blocker analogs (e.g., structural motifs in propanolamine derivatives) .

- Agrochemicals : Methoxy groups enhance herbicidal activity in analogs like metolachlor .

- Polymer Chemistry : Acts as a crosslinking agent in nitrile-containing resins .

Advanced: How to develop robust analytical methods for trace impurity detection?

Methodological Answer:

- HPLC-MS/MS : Quantifies impurities at ppm levels using C18 columns and acetonitrile gradients .

- Headspace GC : Detects volatile byproducts (e.g., methyl chloride) .

- Validation : Follow ICH guidelines for linearity (R² >0.99) and recovery (90–110%) .

Advanced: How does its stability vary under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions : Hydrolysis of nitrile to amide occurs at pH <3.

- Basic Conditions : Methoxy group demethylation may occur at pH >10.

- Stability Testing : Use accelerated degradation studies (40°C/75% RH) with UPLC monitoring .

Advanced: What interactions occur with biological macromolecules?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.